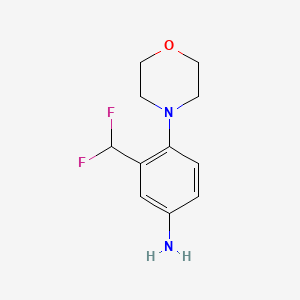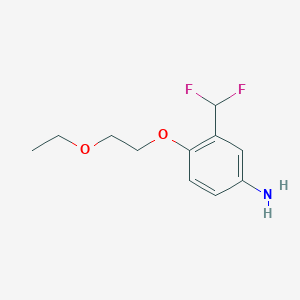
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and an oxan-4-yloxy group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the oxan-4-yloxy group: This can be achieved by reacting a suitable alcohol with an epoxide under acidic or basic conditions to form the oxan-4-yloxy moiety.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Coupling with aniline: The final step involves coupling the difluoromethyl and oxan-4-yloxy intermediates with an aniline derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or reduce other functional groups present in the molecule.
Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amines and other reduced forms.
Substitution products: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.
Chemical Reactivity: The presence of the difluoromethyl and oxan-4-yloxy groups can influence the compound’s reactivity, stability, and overall chemical behavior, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
3-(Trifluoromethyl)-4-(oxan-4-yloxy)aniline: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
3-(Difluoromethyl)-4-(methoxy)aniline: Contains a methoxy group instead of oxan-4-yloxy, leading to variations in chemical properties and applications.
4-(Difluoromethyl)aniline: Lacks the oxan-4-yloxy group, making it less complex but potentially useful in different contexts.
Uniqueness: 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is unique due to the combination of the difluoromethyl and oxan-4-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
3-(difluoromethyl)-4-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-12(14)10-7-8(15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9,12H,3-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLFQKIKLYKHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B7892875.png)








![4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid](/img/structure/B7892925.png)
